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An In-depth Technical Guide on the Discovery, Origin, and Bioactivity of Pyranonigrin A

Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family,
characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. First isolated from Aspergillus
niger, its biosynthetic pathway has been elucidated through genome mining in Penicillium
thymicola. The molecule is synthesized by a polyketide synthase-nonribosomal peptide
synthetase (PKS-NRPS) hybrid enzyme. Pyranonigrin A is recognized for its antioxidant and
1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activities.[1] This technical guide
provides a comprehensive overview of the discovery, fungal origin, biosynthetic pathway, and
known biological activities of Pyranonigrin A, supported by detailed experimental protocols
and quantitative data.

Discovery and Origin

Pyranonigrin A is a naturally occurring compound first reported as a secondary metabolite
from the fungus Aspergillus niger.[1] It is part of a larger family of antioxidative compounds that
share a distinctive pyrano[2,3-c]pyrrole core, a structure rarely found in nature.[1] While initially
identified from A. niger, subsequent research and genome mining efforts led to the identification
of the complete biosynthetic gene cluster (BGC) for Pyranonigrin A in Penicillium thymicola
IBT 5891.[1] This discovery was significant as P. thymicola was not previously known to
produce pyranonigrin family compounds.[1]
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The structure of Pyranonigrin A was subject to revision after its initial discovery. Detailed

spectroscopic analysis, including electronic circular dichroism measurements, led to the

corrected assignment of its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-

enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.

An interesting finding is the enhanced production of Pyranonigrin A by an A. niger strain

isolated from the International Space Station (ISS), suggesting a potential role for this

antioxidant in protecting the fungus from environmental stressors like radiation.

Table 1: Physicochemical and Production Data for
Pyranonigrin A

Source

Property Value . Reference(s)
Organism(s)
Aspergillus niger,

Molecular Formula C11H11NOs o )
Penicillium thymicola

) Aspergillus niger,

Molecular Weight 237.21 g/mol o , [1]

Penicillium thymicola
] ] [a]D25 +38 (c=1.0 ] ]
Optical Rotation Aspergillus niger [1]
mg/dL, MeOH)
Heterologously
_ . [a]D26 +20 (c=10.0 _
Optical Rotation expressed in [1]
mg/dL, MeOH) ] )

Aspergillus nidulans
Aspergillus nidulans

Production Yield 0.1 mg/L (Heterologous [1]
Expression)
Penicillium thymicola

Production Yield 3 mg/L (Starch-supplemented  [1]

medium)

Biosynthesis

The biosynthesis of Pyranonigrin A is governed by a dedicated biosynthetic gene cluster,

designated the pyr cluster, identified in P. thymicola.[1] Isotope labeling studies have shown

© 2025 BenchChem. All rights reserved.

2/12 Tech Support


https://www.benchchem.com/product/b1679899?utm_src=pdf-body
https://www.benchchem.com/product/b1679899?utm_src=pdf-body
https://www.benchchem.com/product/b1679899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://www.benchchem.com/product/b1679899?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24084681/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

that the molecular backbone is derived from four acetate units and one glycine unit.[1] This
points to the involvement of a hybrid polyketide synthase (PKS) and nonribosomal peptide
synthetase (NRPS) enzyme system.[1]

Subsequent heterologous expression and gene deletion experiments confirmed that a minimal
set of four genes—pyrA, pyrB, pyrC, and pyrD—is sufficient for the biosynthesis.[1]

e pyrA: Encodes the central PKS-NRPS hybrid enzyme. The PKS module iteratively
assembles a polyketide chain from one acetyl-CoA and three malonyl-CoA units. The NRPS
module then incorporates a glycine unit.[1]

e pyrB: Encodes a Cytochrome P450 monooxygenase.

e pyrC: Encodes a flavin-dependent monooxygenase.

pyrD: Encodes a hydrolase.

The proposed biosynthetic pathway begins with the PyrA megasynthase assembling the
polyketide-peptide backbone. This is followed by a series of enzymatic modifications including
cyclization, oxidation, and hydroxylation, catalyzed by PyrB, PyrC, and PyrD, to form the final
Pyranonigrin A structure.
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A simplified diagram of the proposed Pyranonigrin A biosynthetic pathway.

Biological Activity

Pyranonigrin A is primarily known for its antioxidant properties. It has demonstrated efficacy
as a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging agent.[1] While specific
guantitative data for Pyranonigrin A is not readily available in the literature, a structurally
related compound, Pyranonigrin L, exhibited antioxidative activity with an ECso value of 553
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MM.[2] Additionally, some members of the pyranonigrin family have shown antimicrobial activity
against a range of human and plant pathogens.

Table 2: Bioactivity Data for Pyranonigrin A and Related

Compounds
Compound/Ext  Bioactivity AssaylTarget Result (MIC,
) Reference(s)
ract Type Organism(s) ECso, etc.)
o o DPPH Radical Qualitatively
Pyranonigrin A Antioxidant ) ) [1]
Scavenging active
o o Antioxidative
Pyranonigrin L Antioxidant o ECso0 =553 uM [2]
Activity Assay
Pyranonigrin A & o ) Staphylococcus
Antimicrobial MIC =0.5ug/mL  [3]
F aureus
Human and plant o
o o ) Significant
Pyranonigrin A Antimicrobial pathogens .
- activity reported
(unspecified)
Aspergillus
tubingensis o ) o ) MIC=0.5-1.0
] Antimicrobial Vibrio species
Extract (contains pg/mL
Pyranonigrin A)

Proposed Anti-inflammatory Signaling Pathway

The antioxidant properties of compounds like Pyranonigrin A suggest a potential role in
mitigating inflammation, which is often driven by oxidative stress. Acommon mechanism for
anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-kB) signaling
pathway. Activation of NF-kB in immune cells like macrophages by stimuli such as
lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including
inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes
produce key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

While not directly demonstrated for Pyranonigrin A, it is plausible that its radical scavenging
ability could interfere with the activation of the NF-kB pathway, thereby downregulating the
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expression of INOS and COX-2 and reducing the inflammatory response.
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Proposed anti-inflammatory mechanism of Pyranonigrin A via NF-kB inhibition.

Experimental Protocols

This section details the generalized methodologies for the discovery, isolation, and

characterization of Pyranonigrin A, synthesized from published literature.

Fungal Cultivation and Extraction

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose
Broth or a specialized production medium supplemented with starch) with spores or mycelial
plugs of the producing fungal strain (P. thymicola or A. niger).

Incubation: Incubate the culture flasks at 25-30°C for 7-14 days with shaking (e.g., 200 rpm)
or in static culture, depending on the optimal conditions for the specific strain.

Extraction: After the incubation period, separate the mycelia from the culture broth by

filtration.

o Broth Extraction: Acidify the culture filtrate (e.g., to pH < 2 with HCI) and extract 2-3 times
with an equal volume of an organic solvent such as ethyl acetate (EtOAc).

o Mycelial Extraction: Homogenize the mycelia and extract with a polar solvent like
methanol or acetone, followed by partitioning with EtOAc.

Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (NazS0a),
and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification

Initial Fractionation: Subject the crude extract to column chromatography using a silica gel or
C18 (ODS) stationary phase. Elute with a gradient of solvents, typically starting with a non-
polar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate and/or
methanol.

Bioassay-Guided Fractionation (Optional): Test the resulting fractions for antioxidant or
antimicrobial activity to guide the purification process toward the active compounds.
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» High-Performance Liquid Chromatography (HPLC): Purify the active fraction(s) using
reversed-phase HPLC (e.g., C18 column).

o Mobile Phase: Use a gradient of water and acetonitrile (ACN) or methanol, often with a
small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak

shape.

o Detection: Monitor the elution profile using a UV-Vis detector at wavelengths relevant to
Pyranonigrin A's chromophore (e.g., 254 nm and 300 nm).

o Compound Collection: Collect the peak corresponding to Pyranonigrin A and evaporate the

solvent to obtain the pure compound.

Structural Elucidation

e Mass Spectrometry (MS): Determine the molecular weight and molecular formula using
High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS).

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure by
acquiring 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR spectra. Samples are typically
dissolved in a deuterated solvent like DMSO-de or methanol-da.

» Chiroptical Analysis: Determine the absolute configuration using optical rotation and circular
dichroism (CD) spectroscopy, often compared with quantum chemical calculations.

Gene Cluster Identification and Functional Analysis
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Discovery & Identification Workflow

Genome Sequencing of
P. thymicola

Bioinformatic Analysis
(e.g., antiSMASH)

A
Identify Putative
PKS-NRPS Gene Cluster (‘pyr’)

Y

y
Heterologous Expression
of “pyr” cluster in A. nidulans
Y

Y

Metabolite Analysis
(LC-MS)

Detection of New Metabolite
(MW = 237)

Y

Isolation & Structural
Elucidation (NMR, MS)

Confirmation as
Pyranonigrin A

Gene Deletion (ApyrA)
in P. thymicola

Loss of Production
Confirms Cluster Function

“pyr’ Cluster is Responsible
for Pyranonigrin A Biosynthesis

Click to download full resolution via product page

Workflow for the discovery and functional validation of the Pyranonigrin A gene cluster.
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» Heterologous Expression:

o

Amplify the entire pyr gene cluster from the genomic DNA of P. thymicola.

[¢]

Clone the cluster into a suitable fungal expression vector (e.g., an AMAl-based plasmid).

o

Transform the vector into a well-characterized heterologous host, such as Aspergillus
nidulans.

[¢]

Culture the transformants and analyze the extracts by LC-MS to detect the production of
new secondary metabolites corresponding to the mass of Pyranonigrin A.[1]

e Gene Deletion:

o Construct a gene deletion cassette containing a selectable marker (e.g., pyrG) flanked by
sequences homologous to the regions upstream and downstream of the target gene (e.qg.,

pyrA).
o Transform the cassette into the wild-type P. thymicola.

o Select for transformants where homologous recombination has replaced the target gene
with the deletion cassette.

o Confirm the gene deletion by PCR and analyze the mutant's metabolic profile to verify the
loss of Pyranonigrin A production.[1]

Conclusion

Pyranonigrin A stands as a noteworthy example of a fungal-derived natural product whose
discovery and biosynthetic understanding have been greatly advanced by modern genome
mining techniques. Its core structure, a rare pyrano[2,3-c]pyrrole skeleton, is assembled by a
PKS-NRPS hybrid system. The compound's established role as an antioxidant and radical
scavenger, coupled with the antimicrobial activities observed in related compounds, marks it as
a molecule of interest for further investigation in drug development and food science. The
detailed elucidation of its biosynthetic pathway not only provides a roadmap for potential
bioengineering efforts to create novel analogs but also highlights the vast, untapped chemical
diversity encoded within fungal genomes. Future research should focus on quantifying the
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specific bioactivities of pure Pyranonigrin A and exploring its potential therapeutic
applications, particularly in the context of inflammation and oxidative stress-related conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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